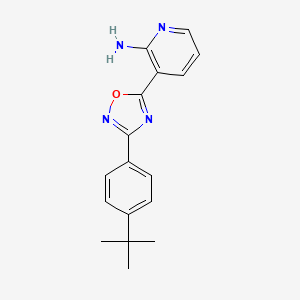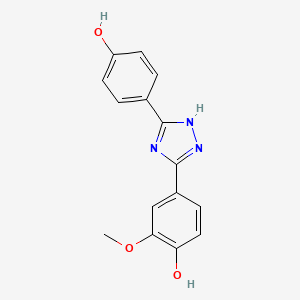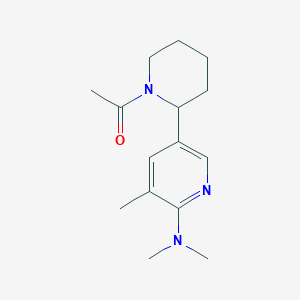
2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique est un composé organique présentant une structure complexe qui comprend à la fois des systèmes cycliques aromatiques et furanniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction du 4-éthoxy-3-méthoxybenzaldéhyde avec un dérivé furannique approprié en milieu acide pour former le produit souhaité. La réaction nécessite généralement un catalyseur, tel que l’acide p-toluènesulfonique, et est réalisée à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification, telles que la recristallisation ou la chromatographie, sont employées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants ou en d’autres formes réduites.
Substitution : Le cycle aromatique permet des réactions de substitution électrophile, telles que la nitration, l’halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools. Les réactions de substitution donnent lieu à divers dérivés substitués du composé d’origine .
Applications De Recherche Scientifique
L’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel en tant que candidat médicament pour diverses maladies.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber ou activer certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés. Par exemple, il peut se lier aux sites actifs des enzymes, modifiant leur activité et affectant les voies métaboliques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-éthoxy-3-méthoxyphényl)propanoïque : Partage une structure aromatique similaire mais diffère par les groupes fonctionnels liés au cycle.
Acide 4-éthoxy-3-méthoxycinnamique : Un autre composé présentant un noyau aromatique similaire, mais des substituants et des groupes fonctionnels différents.
Unicité
L’acide 2-(4-éthoxy-3-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique est unique en raison de sa combinaison de systèmes cycliques aromatiques et furanniques, qui lui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C14H16O6 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-(4-ethoxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O6/c1-3-19-10-5-4-8(6-11(10)18-2)13-9(14(16)17)7-12(15)20-13/h4-6,9,13H,3,7H2,1-2H3,(H,16,17) |
Clé InChI |
IXTFDARLIDACQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)







![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)




